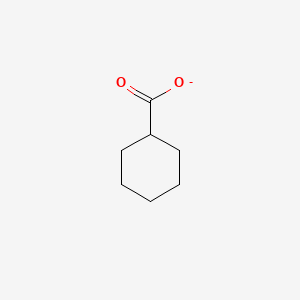

Cyclohexanecarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

3198-23-0 |

|---|---|

Molecular Formula |

C7H11O2- |

Molecular Weight |

127.16 g/mol |

IUPAC Name |

cyclohexanecarboxylate |

InChI |

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/p-1 |

InChI Key |

NZNMSOFKMUBTKW-UHFFFAOYSA-M |

SMILES |

C1CCC(CC1)C(=O)[O-] |

Canonical SMILES |

C1CCC(CC1)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Cyclohexanecarboxylate spectral data analysis (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of Cyclohexanecarboxylates

This technical guide provides a comprehensive overview of the spectral data for cyclohexanecarboxylates, focusing on the common analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended as a valuable resource for researchers, scientists, and drug development professionals for the identification and characterization of this class of compounds. For the purposes of this guide, specific data for methyl and ethyl cyclohexanecarboxylate will be presented as representative examples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For a this compound, ¹H and ¹³C NMR provide distinct signals for the cyclohexane (B81311) ring and the ester functional group.

¹H NMR Spectral Data

The ¹H NMR spectrum of a this compound will show characteristic signals for the protons on the cyclohexane ring and the protons of the alcohol moiety of the ester. The protons on the cyclohexane ring often appear as complex multiplets due to spin-spin coupling.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexane Protons (axial & equatorial) | 1.20 - 2.50 | Multiplet |

| -O-CH₂- (Ethyl Ester) | ~4.1 | Quartet |

| -O-CH₃ (Methyl Ester) | ~3.6 | Singlet |

| -CH₃ (Ethyl Ester) | ~1.25 | Triplet |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~175 |

| Cyclohexane C1 (attached to C=O) | ~43 |

| Cyclohexane C2, C6 | ~29 |

| Cyclohexane C3, C5 | ~25 |

| Cyclohexane C4 | ~26 |

| -O-CH₂- (Ethyl Ester) | ~60 |

| -O-CH₃ (Methyl Ester) | ~51 |

| -CH₃ (Ethyl Ester) | ~14 |

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of a liquid sample like ethyl this compound.[2]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not already contain it.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard one-pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] Esters like cyclohexanecarboxylates show characteristic absorption bands.[4]

IR Spectral Data

The IR spectrum of a this compound is dominated by the strong carbonyl stretch of the ester group and the C-H stretches of the cyclohexane ring.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C-H stretch (aliphatic) | 2850 - 2950 | Strong |

| C=O stretch (ester) | 1735 - 1750 | Very Strong |

| C-O stretch | 1150 - 1250 | Strong |

| CH₂ bend | ~1450 | Medium |

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

The following protocol is for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory.[3]

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric interference.[5]

-

Sample Application: Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring the crystal is completely covered.[3]

-

Data Acquisition: Acquire the spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be baseline-corrected, and the significant peaks should be labeled with their respective wavenumbers.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z).[6] It provides information about the molecular weight and the structure of the molecule through fragmentation analysis.[7]

Mass Spectral Data (Electron Ionization)

Under electron ionization (EI), cyclohexanecarboxylates undergo characteristic fragmentation. The molecular ion peak (M⁺) may be observed, along with several key fragment ions.

| m/z Value | Proposed Fragment Ion | Comments |

| 156 | [C₉H₁₆O₂]⁺ | Molecular ion for ethyl this compound.[8] |

| 128 | [C₈H₁₂O₂]⁺ | Loss of ethylene (B1197577) (C₂H₄) from ethyl ester via McLafferty rearrangement. |

| 111 | [C₇H₁₁O]⁺ | Loss of the ethoxy radical (•OCH₂CH₃) from ethyl ester. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |

| 55 | [C₄H₇]⁺ | Base peak, resulting from fragmentation of the cyclohexane ring.[9] |

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like cyclohexanecarboxylates.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC-MS Instrument Parameters (Illustrative):

-

Gas Chromatograph (GC):

-

Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

-

Inlet Temperature: 250 °C.[9]

-

Injection Mode: Split or splitless.

-

Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes; ramp at 15 °C/min to 280 °C, hold for 5 minutes.[9]

-

-

Mass Spectrometer (MS):

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The instrument will separate the components of the sample, and the mass spectrometer will generate a mass spectrum for each component as it elutes from the GC column.

-

Data Analysis: Identify the peak corresponding to the this compound. Analyze the mass spectrum by identifying the molecular ion peak and the major fragment ions. Compare the obtained spectrum with a library of known spectra for confirmation.

Visualized Workflows and Pathways

Logical Workflow for Spectral Analysis

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. benchchem.com [benchchem.com]

- 4. 1,3,5-Cyclohexanetricarboxylic acid(16526-68-4) 1H NMR [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Cyclohexanecarboxylic acid, ethyl ester [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

Physicochemical properties of ethyl cyclohexanecarboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl this compound (CAS No. 3289-28-9) is an organic compound classified as a carboxylic acid ester.[1] It is formed from the formal condensation of cyclohexanecarboxylic acid and ethanol.[2][3] Structurally, it features a cyclohexane (B81311) ring attached to an ethyl ester group.[4] This compound is utilized as a raw material and intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries.[5] It is also recognized as a flavoring agent with a characteristic fruity, cheese-like odor and is found as a metabolite in both plants and humans.[2][4][6] Given its applications, a thorough understanding of its physicochemical properties is essential for its handling, application, and development in various scientific fields.

Physicochemical Properties

The fundamental physicochemical properties of ethyl this compound are summarized below. These values are critical for laboratory applications, process design, and safety assessments.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₂ | [2][5][7] |

| Molecular Weight | 156.22 g/mol | [2][3][8] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Odor | Fruity, cheese-like, winey | [2][3][6] |

| Boiling Point | 194-197.1 °C at 760 mmHg 82 °C at 12 mmHg | [5][6][7][9][10] |

| Melting Point | 120 °C (Note: This value appears anomalous for a liquid at room temperature and may refer to a different property or be an error in the source data) | [3][8][9] |

| Density | 0.936 - 0.978 g/cm³ at 20 °C | [2][5][6][7][8][9] |

| Refractive Index | 1.442 - 1.454 at 20 °C | [2][5][6][7][9][10] |

| Solubility | Insoluble in water; Soluble in fat and alcohol | [2][5][6][9] |

| Vapor Pressure | 0.385 mmHg at 25 °C | [6][7][9] |

| Flash Point | 68.33 - 68.5 °C (Closed Cup) | [6][7] |

| LogP (o/w) | 2.757 (estimated) | [6] |

| CAS Number | 3289-28-9 | [2][5][7] |

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point is a critical indicator of a substance's volatility.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle is used for controlled heating.

-

Procedure:

-

The liquid sample (ethyl this compound) is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling, and a steady stream of condensate is observed dripping into the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.

-

For vacuum distillation (to determine boiling points at reduced pressures), a vacuum pump is connected to the apparatus, and the pressure is monitored with a manometer.[11]

-

Measurement of Density

Density is typically measured using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in a constant-temperature bath (e.g., 20 °C) until it reaches thermal equilibrium. The volume is adjusted precisely, and the pycnometer is reweighed (m₂). The density of water at this temperature is known.

-

The pycnometer is emptied, dried, and filled with the sample (ethyl this compound).

-

The filled pycnometer is brought to the same constant temperature in the water bath, and its mass is measured (m₃).

-

The density of the sample is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water.

-

Measurement of Refractive Index

The refractive index is a measure of how light propagates through a substance and is an important purity criterion.

-

Apparatus: A refractometer (e.g., an Abbé refractometer) with a light source and a constant-temperature water circulator.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the ethyl this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to reach the set temperature (e.g., 20 °C) via the water circulator.

-

The light source is switched on, and the controls are adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.[12]

-

Spectroscopic Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to determine the purity and confirm the identity of volatile compounds like ethyl this compound.[13][14]

-

Apparatus: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent like ethyl acetate (B1210297) or hexane.[13]

-

GC-MS Protocol:

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.[13]

-

Separation (GC): A carrier gas (e.g., helium) transports the vaporized sample through a capillary column (e.g., DB-5ms). The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.[13][14]

-

Ionization (MS): As the separated components elute from the column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization - EI), causing them to fragment into charged ions.[15]

-

Detection (MS): The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "fingerprint" for the molecule, allowing for its definitive identification by comparison to spectral libraries (e.g., NIST).[2][15][16] The gas chromatogram indicates the purity of the sample, with a single major peak expected for a pure substance.[12]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of ethyl this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. Showing Compound Ethyl this compound (FDB011176) - FooDB [foodb.ca]

- 2. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexanecarboxylic acid ethyl ester | 3289-28-9 [chemicalbook.com]

- 4. Buy Ethyl this compound | 3289-28-9 [smolecule.com]

- 5. Ethyl this compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. ethyl cyclohexyl carboxylate, 3289-28-9 [thegoodscentscompany.com]

- 7. Ethyl this compound | 3289-28-9 [chemnet.com]

- 8. echemi.com [echemi.com]

- 9. Ethyl cyclohexane carboxylate [chembk.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. prepchem.com [prepchem.com]

- 12. CH362: Experimental Chemistry I [sites.science.oregonstate.edu]

- 13. benchchem.com [benchchem.com]

- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 15. Cyclohexanecarboxylic acid, ethyl ester [webbook.nist.gov]

- 16. Cyclohexanecarboxylic acid, ethyl ester [webbook.nist.gov]

A Technical Guide to the Synthesis and Characterization of Novel Cyclohexanecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel cyclohexanecarboxylate derivatives. These compounds are significant scaffolds in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document details common synthetic methodologies, analytical characterization techniques, and protocols for biological evaluation, presenting quantitative data in a clear, comparative format.

Introduction to this compound Derivatives

Cyclohexanecarboxylic acid and its derivatives are organic compounds featuring a cyclohexane (B81311) ring substituted with a carboxyl group or its functional derivatives (e.g., esters, amides).[3] The cyclohexane ring, with its distinct chair conformation, provides a three-dimensional scaffold that can be strategically functionalized to interact with biological targets.[4] The versatility of this core structure has led to its incorporation into a wide range of biologically active molecules, from enzyme inhibitors to potential analgesics.[5][6] The development of novel derivatives continues to be an active area of research, aimed at discovering new therapeutic agents with improved efficacy and selectivity.[7]

Synthetic Methodologies

The synthesis of this compound derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition to form six-membered rings.[8][9] It involves the reaction of a conjugated diene with a substituted alkene (the dienophile) to create a cyclohexene (B86901) derivative.[10][11] This cyclohexene ring can then be readily converted to the desired this compound through subsequent reactions like hydrogenation. The reaction is highly stereospecific, allowing for excellent control over the stereochemistry of the final product.[11][12]

Catalytic Hydrogenation

A common and straightforward method for synthesizing saturated cyclohexanecarboxylates is the catalytic hydrogenation of corresponding benzoic acid or phthalic acid derivatives.[13] This reaction typically involves treating the aromatic precursor with hydrogen gas in the presence of a metal catalyst (e.g., rhodium on carbon) under pressure.[13]

Other Synthetic Routes

-

Cyclization of Alkyne-Tethered Ketoesters: This method provides access to functionalized 2-cyclohexenone-2-carboxylate derivatives under mild conditions, often promoted by an acid like trifluoromethanesulfonic acid (TfOH) without the need for a transition metal catalyst.[14]

-

Acyl-Thiourea Derivatives: Novel N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized from cyclohexanecarbonyl chloride and various aryl-substituted thioureas.[4]

-

Koch-Haaf Reaction: This method can be used to synthesize specific derivatives, such as 1-methylcyclohexanecarboxylic acid, from alcohols like 2-methylcyclohexanol (B165396) using formic acid and sulfuric acid.[15]

Characterization of Novel Derivatives

The structural elucidation and purity assessment of newly synthesized this compound derivatives are accomplished using a combination of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. The chemical shifts and coupling constants of protons on the cyclohexane ring provide detailed information about their spatial arrangement.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups present in the molecule. Characteristic absorption bands, such as the strong C=O stretch of the carboxyl or ester group (around 1680-1750 cm⁻¹) and the broad O-H stretch of a carboxylic acid (around 2500-3300 cm⁻¹), are readily identified.[4][16]

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[17][18]

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S, etc.) in the compound, which is compared with the calculated theoretical values to confirm the molecular formula.[4]

-

Single Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides unambiguous proof of the molecular structure in the solid state, including absolute stereochemistry.[4]

Data Presentation: Synthesis and Characterization

The following table summarizes the synthesis and characterization data for a series of novel N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives.[4]

| Compound | Aryl Substituent | Yield (%) | M.p. (°C) | ν(C=O) (cm⁻¹) | ν(C=S) (cm⁻¹) |

| H₂L¹ | Phenyl | 91 | 162-164 | 1686 | 1246 |

| H₂L² | 2-Chlorophenyl | 93 | 136-138 | 1686 | 1246 |

| H₂L⁷ | 3-Methoxyphenyl | 93 | 94-96 | 1690 | 1246 |

| H₂L⁹ | Naphthalen-1-yl | 92 | 176-178 | 1682 | 1242 |

Data sourced from Celebi et al. (2007).[4]

Biological Activities and Potential Applications

This compound derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.

Antimicrobial and Antifungal Activity

Certain derivatives exhibit significant activity against various pathogenic bacteria and fungi.[1][2] For example, amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been tested against strains like Staphylococcus aureus, Mycobacterium smegmatis, and Yersinia enterocolitica.[19][20] The mechanism is often linked to the disruption of the microbial cell membrane or interference with essential cellular processes.[2]

Anticancer and Antiproliferative Activity

The cytotoxic potential of these compounds against various cancer cell lines is a major area of investigation.[1] Some cyclohexenone carboxylic acid derivatives have been synthesized and tested for their antitumor properties.[17][21] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells.[2]

Anti-inflammatory Activity

Several this compound derivatives have shown promising anti-inflammatory effects.[19] Their mechanism may involve the inhibition of pro-inflammatory cytokine production, such as TNF-α and various interleukins (IL-6, IL-10), potentially through modulation of signaling pathways like the NF-κB pathway.[1][19]

Enzyme Inhibition

Specific derivatives have been designed as potent enzyme inhibitors. For instance, a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold was identified as a potent inhibitor of Diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis, highlighting its potential for treating obesity.[5]

Data Presentation: Biological Activity

The tables below provide comparative data on the biological activity of various cyclohexane derivatives.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) [1][19]

| Compound Type | S. aureus | M. smegmatis | Y. enterocolitica | C. albicans |

| Amidrazone Derivative 2b | >512 | >512 | 64 | >512 |

| Amidrazone Derivative 2c | 64 | 64 | >512 | >512 |

| Amidrazone Derivative 2f | >512 | >512 | 128 | 256 |

Data represents selected compounds for comparative purposes.[19]

Table 2: Comparative Anticancer Activity (IC₅₀, µM) [1]

| Compound Type | Cell Line 1 | Cell Line 2 | Cell Line 3 |

| Cyclohexane Derivative A | Data Not Available | Data Not Available | Data Not Available |

| Cyclohexane Derivative B | Data Not Available | Data Not Available | Data Not Available |

Note: Specific IC₅₀ values for a broad range of methyl this compound derivatives are limited in publicly available literature. This table structure is provided for comparative purposes when such data is obtained.[1]

Mandatory Visualizations

Experimental and Synthetic Workflows

Caption: General workflow for the synthesis and characterization of novel derivatives.

Caption: The Diels-Alder reaction pathway for synthesizing a cyclohexene precursor.

Proposed Signaling Pathway

Caption: Proposed inhibitory mechanism on the NF-κB signaling pathway.

Experimental Protocols

Synthesis of N-(phenylcarbamothioyl)cyclohexanecarboxamide (H₂L¹)[4]

-

Preparation of Cyclohexanecarbonyl isothiocyanate: A solution of potassium thiocyanate (B1210189) (0.01 mol) in dry acetone (B3395972) (50 mL) is prepared. To this, cyclohexanecarbonyl chloride (0.01 mol) is added dropwise with stirring. The mixture is then refluxed for 30 minutes.

-

Amine Addition: After cooling the mixture to room temperature, a solution of aniline (B41778) (0.01 mol) in dry acetone (20 mL) is added dropwise.

-

Reaction and Isolation: The reaction mixture is refluxed for an additional 3 hours. The solvent is then removed under reduced pressure.

-

Purification: The resulting solid is treated with 0.1 N hydrochloric acid (300 mL) and filtered. The solid product is washed with water and purified by recrystallization from an ethanol-dichloromethane mixture (1:2) to yield the pure white product.[4]

Characterization Workflow

-

Drying: The purified product is dried under a vacuum to remove residual solvents.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

-

Spectroscopy:

-

IR: An IR spectrum is recorded using a KBr pellet or ATR to identify characteristic functional group absorptions.

-

NMR: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and ¹H and ¹³C NMR spectra are acquired.

-

-

Elemental Analysis: A sample is submitted for elemental analysis to confirm the empirical formula.

MTT Assay for Cytotoxicity[1]

-

Cell Seeding: Cancer cells are seeded at a specific density (e.g., 5,000 cells/well) in a 96-well plate and allowed to adhere overnight in a CO₂ incubator.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized this compound derivatives (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

Novel this compound derivatives represent a highly versatile and promising class of compounds for drug discovery and development. The synthetic accessibility of the cyclohexane core, particularly through robust methods like the Diels-Alder reaction, allows for the creation of diverse chemical libraries.[8] Comprehensive characterization confirms the structure and purity of these novel entities, paving the way for biological evaluation. With demonstrated activities spanning antimicrobial, anticancer, and anti-inflammatory applications, these derivatives are valuable scaffolds that warrant continued exploration.[1][5][19] Future research will likely focus on optimizing the structure-activity relationships (SAR) of these compounds to enhance their potency and selectivity for specific biological targets, ultimately leading to the development of new and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. api.pageplace.de [api.pageplace.de]

- 10. Diels-Alder Reaction [organic-chemistry.org]

- 11. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 12. cerritos.edu [cerritos.edu]

- 13. Cyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Cyclohexanecarboxylic acid [webbook.nist.gov]

- 17. jocpr.com [jocpr.com]

- 18. Cyclohexanecarboxylic acid [webbook.nist.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Dawn of the Alicyclic Ester: An In-depth Guide to the Early Research and Discovery of Cyclohexanecarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational late 19th and early 20th-century research that led to the discovery and synthesis of cyclohexanecarboxylic acid and its corresponding esters. This exploration provides a historical and chemical context for the development of these alicyclic compounds, which have become important structural motifs in modern chemistry and drug discovery. The focus is on the core experimental methodologies and quantitative data as reported by the pioneering chemists of the era.

The Genesis of a Cyclic Scaffold: Early Synthesis of Cyclohexanecarboxylic Acid

The journey to cyclohexanecarboxylic acid esters began with the synthesis of the parent acid, a compound initially referred to as hexahydrobenzoic acid or hexamethylenecarboxylic acid. Early chemical artisans, notably Otto Wallach and William Henry Perkin Jr., were instrumental in developing methods to access this saturated carbocyclic acid from aromatic precursors.

One of the earliest successful methods was the reduction of benzoic acid. Otto Wallach, a pioneer in the field of alicyclic chemistry, developed a method utilizing sodium in amyl alcohol to achieve this transformation. This reaction, a testament to the empirical approach of the time, provided a viable, albeit arduous, route to the desired cyclic acid.

Contemporaneously, the meticulous work of E. Haworth and W. H. Perkin, Jr. on the synthesis of polymethylene derivatives also led to the formation of hexamethylenecarboxylic acid. Their work, published in the Journal of the Chemical Society in 1894, was part of a broader investigation into the formation of closed carbon chains, a fundamental pursuit in organic chemistry at the time.[1]

Experimental Protocol: Reduction of Benzoic Acid (Based on Wallach's Method)

While the exact, detailed protocol from Wallach's original publications requires direct consultation of late 19th-century German chemical journals, a generalized procedure based on the principles of a dissolving metal reduction of that era is as follows:

Materials:

-

Benzoic Acid

-

Amyl Alcohol (as solvent)

-

Sodium Metal

Procedure:

-

Benzoic acid is dissolved in a suitable volume of amyl alcohol in a reaction vessel equipped for reflux.

-

Small, carefully cut pieces of sodium metal are gradually added to the heated solution. The reaction is exothermic and proceeds with the evolution of hydrogen gas.

-

The addition of sodium is continued until the reaction ceases, indicating the complete reduction of the aromatic ring.

-

Upon completion, the reaction mixture is cooled, and the excess sodium is quenched, typically by the slow addition of ethanol (B145695) followed by water.

-

The resulting alkaline solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the cyclohexanecarboxylic acid.

-

The crude acid is then collected by filtration, washed with cold water, and purified by recrystallization, often from water or ethanol.

The Advent of Esterification: The Fischer-Speier Method

With a reliable, albeit challenging, synthesis of cyclohexanecarboxylic acid established, the next logical step was the preparation of its esters. The seminal work of Emil Fischer and Arthur Speier, published in 1895 in the Berichte der deutschen chemischen Gesellschaft, provided a simple and effective method for esterification that remains a cornerstone of organic synthesis to this day.[2][3][4][5] The Fischer-Speier esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Experimental Protocol: Fischer-Speier Esterification of Cyclohexanecarboxylic Acid

The following protocol is a generalized representation of the Fischer-Speier method as it would have been applied in the early 20th century for the synthesis of ethyl cyclohexanecarboxylate.

Materials:

-

Cyclohexanecarboxylic Acid (Hexahydrobenzoic Acid)

-

Ethanol (in large excess)

-

Concentrated Sulfuric Acid or Dry Hydrogen Chloride Gas (as catalyst)

Procedure:

-

A mixture of cyclohexanecarboxylic acid and a large excess of absolute ethanol is prepared in a round-bottom flask.

-

A small amount of a strong acid catalyst, such as concentrated sulfuric acid or by bubbling dry hydrogen chloride gas through the mixture, is added.[2]

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction would have been monitored by physical properties such as the change in odor or by isolating the product after a set time.

-

After cooling, the excess ethanol is removed by distillation.

-

The residue is then diluted with water and extracted with a suitable solvent like diethyl ether.

-

The ethereal extract is washed with a dilute solution of sodium bicarbonate to remove any unreacted acid and the acid catalyst, followed by a wash with water.

-

The organic layer is dried over an anhydrous salt (e.g., anhydrous sodium sulfate) and the solvent is evaporated.

-

The crude ester is then purified by fractional distillation under atmospheric or reduced pressure.

Quantitative Data from Early Research

The following tables summarize the physical properties of cyclohexanecarboxylic acid and its simple esters as reported in the early chemical literature. It is important to note that the purity of compounds and the accuracy of measurements in that era may not meet modern standards.

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Reference |

| Cyclohexanecarboxylic Acid | 31 | 232-233 | ~1.07 | Early 20th Century Chemical Handbooks |

| Ethyl this compound | - | 195-196 | 0.957 | Beilstein's Handbuch der Organischen Chemie |

| Methyl this compound | - | 183-184 | 0.989 | Beilstein's Handbuch der Organischen Chemie |

Logical and Experimental Workflows

The discovery and synthesis of cyclohexanecarboxylic acid esters in the late 19th and early 20th centuries followed a logical progression from the synthesis of the parent acid to its subsequent derivatization.

Synthesis of Cyclohexanecarboxylic Acid

Caption: Workflow for the synthesis of cyclohexanecarboxylic acid via reduction.

Fischer-Speier Esterification Workflow

Caption: Experimental workflow for the Fischer-Speier esterification.

Conclusion

The early research into cyclohexanecarboxylic acid and its esters laid the groundwork for the development of alicyclic chemistry. The methods developed by Wallach, Perkin Jr., Fischer, and Speier, while rudimentary by modern standards, were significant achievements that opened the door to the synthesis of a new class of compounds. This historical perspective not only highlights the ingenuity of these early chemists but also provides a valuable context for understanding the evolution of synthetic organic chemistry. The foundational knowledge gleaned from these pioneering studies continues to be relevant for researchers and professionals in the field of drug development and materials science, where the cyclohexane (B81311) ring remains a ubiquitous and important structural component.

References

- 1. XIII.—Synthesis of pentamethylenecarboxylic acid, hexamethylenecarboxylic acid (hexahydrobenzoic acid), and azelaïc acid - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Fischer-Speier Esterification Method [drugfuture.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of Cyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms for the synthesis of cyclohexanecarboxylate, a key intermediate in the pharmaceutical and chemical industries. This document details the core synthetic routes, including mechanistic insights, detailed experimental protocols, and quantitative data to support research and drug development professionals in their work.

Catalytic Hydrogenation of Benzoic Acid

The catalytic hydrogenation of benzoic acid is a widely utilized industrial method for the synthesis of cyclohexanecarboxylic acid.[1][2] This process involves the reduction of the aromatic ring of benzoic acid using hydrogen gas in the presence of a metal catalyst.

Reaction Mechanism:

The reaction proceeds via the adsorption of benzoic acid onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the benzene (B151609) ring. A key mechanistic concept in heterogeneous catalysis is "hydrogen spillover," where hydrogen atoms, dissociated on a metal catalyst (e.g., Pt, Pd, Ru, Rh), migrate onto the support material, increasing the reactive surface area.[3][4][5] In the context of benzoic acid hydrogenation, the process can be described as follows:

-

Dissociative Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst and dissociates into atomic hydrogen (H•).

-

Hydrogen Spillover: These highly reactive hydrogen atoms migrate from the metal catalyst to the support material.

-

Adsorption of Benzoic Acid: The benzoic acid molecule adsorbs onto the catalyst surface.

-

Hydrogenation: The atomic hydrogen then reacts with the adsorbed benzoic acid, saturating the aromatic ring to form cyclohexanecarboxylic acid.

-

Desorption: The final product, cyclohexanecarboxylic acid, desorbs from the catalyst surface.

The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and selectivity.

Quantitative Data:

| Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity to Cyclohexanecarboxylic Acid (%) | Reference |

| Pt/TiO₂ | 80 | 50 | n-hexane | >99 | >99 | [2] |

| Rh/C | 50 | 40 | scCO₂ | near-quantitative | near-quantitative | [6] |

| 5% Ru/C | 220 | 68.9 | 1,4-dioxane/water (1:1) | 100 | 86 | [7] |

| Pd/C | 150 | 150 | None (molten) | High | High | [8] |

| Ni-Zr-B | Not specified | Not specified | Water | 64.9 | 90.6 | [7] |

Experimental Protocol: Catalytic Hydrogenation of Benzoic Acid with Pt/TiO₂ [2]

-

Reactor Setup: Place a desired amount of the solid Pt/TiO₂ catalyst into a glass liner within a stainless-steel autoclave.

-

Reagent Addition: Add benzoic acid (0.12 mmol) and 3 mL of n-hexane to the glass liner. For reactions with a high substrate-to-catalyst ratio, a small amount of acetic acid can be added to aid dissolution.

-

Sealing and Purging: Seal the autoclave and purge with hydrogen gas several times to remove air.

-

Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 40-80 °C) with stirring.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Analysis: Filter the catalyst from the reaction mixture. The filtrate can then be analyzed by gas chromatography (GC) or other suitable analytical techniques to determine conversion and selectivity.

Diels-Alder Reaction followed by Hydrogenation

This synthetic route involves a [4+2] cycloaddition between a conjugated diene (1,3-butadiene) and a dienophile (acrylic acid or its ester) to form a cyclohexene (B86901) derivative, which is subsequently hydrogenated to yield cyclohexanecarboxylic acid.

Reaction Mechanism:

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[9] The reaction is highly stereospecific. The subsequent hydrogenation of the double bond in the cyclohexene ring is typically carried out using a heterogeneous catalyst, similar to the hydrogenation of benzoic acid.

Quantitative Data:

| Dienophile | Reaction Conditions (Diels-Alder) | Hydrogenation Catalyst | Overall Yield (%) | Reference |

| Maleic Anhydride (B1165640) | Xylene, reflux | Not specified | High | [9] |

| Maleic Anhydride | Microwave, 60°C, solid support | Not specified | Excellent | [10] |

Experimental Protocol: Diels-Alder Reaction of 3-Sulfolene (B121364) and Maleic Anhydride [11][12]

Note: 3-sulfolene is a solid precursor that decomposes upon heating to generate 1,3-butadiene in situ.

-

Reagent Addition: In a round-bottom flask, combine 3-sulfolene (1.0 g), maleic anhydride (0.5 g), and xylene (5 mL).

-

Apparatus Setup: Assemble a reflux apparatus with a condenser.

-

Reaction: Heat the mixture to reflux for 30 minutes. The 3-sulfolene will decompose to release 1,3-butadiene, which then reacts with maleic anhydride.

-

Crystallization: Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride.

-

Isolation: Collect the crystals by vacuum filtration and wash with cold petroleum ether.

-

Hydrolysis and Hydrogenation (Subsequent Steps): The resulting anhydride can be hydrolyzed to the diacid, which is then hydrogenated using a suitable catalyst (e.g., Pd/C) and hydrogen gas to yield cyclohexanedicarboxylic acid. A similar procedure with acrylic acid would yield cyclohexenecarboxylic acid, which can be hydrogenated to the final product.

Grignard Reaction with Carbon Dioxide

This method provides a versatile route to cyclohexanecarboxylic acid from a cyclohexyl halide. The key step is the carboxylation of a Grignard reagent with carbon dioxide.

Reaction Mechanism:

-

Formation of Grignard Reagent: A cyclohexyl halide (e.g., cyclohexyl bromide) reacts with magnesium metal in an anhydrous ether solvent to form cyclohexylmagnesium bromide.

-

Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (in the form of dry ice).

-

Formation of Carboxylate Salt: This addition reaction forms a magnesium carboxylate salt.

-

Protonation: Acidic workup protonates the carboxylate salt to yield cyclohexanecarboxylic acid.

Quantitative Data:

| Halide | Reaction Conditions | Yield (%) | Reference |

| Cyclohexyl Bromide | Diethyl ether, Dry Ice, HCl workup | 61 | [13] |

| Bromobenzene (for Benzoic Acid) | Diethyl ether, Dry Ice, H₂SO₄ workup | 34 | [14] |

Experimental Protocol: Grignard Synthesis of Cyclohexanecarboxylic Acid [13]

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (2.67 g, 110 mmol) and a crystal of iodine.

-

Add enough anhydrous diethyl ether to just cover the magnesium.

-

Add a small amount of a solution of cyclohexyl bromide (10.3 mL, 100 mmol) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

-

Once the reaction starts, add the remaining cyclohexyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add small pieces of dry ice (approximately 44 g, 1.0 mol) to the reaction mixture with vigorous stirring.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

-

Workup:

-

Add 100 mL of diethyl ether to the reaction mixture.

-

Slowly add a mixture of concentrated hydrochloric acid (15 mL) and crushed ice (100 g) with stirring.

-

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with a 20% aqueous NaOH solution.

-

Acidify the aqueous layer with hydrochloric acid and extract with diethyl ether.

-

Dry the final ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

-

Purification:

-

Purify the crude cyclohexanecarboxylic acid by distillation under reduced pressure.

-

Esterification of Cyclohexanecarboxylic Acid (Fischer Esterification)

For the synthesis of this compound esters, such as methyl this compound, the Fischer esterification of cyclohexanecarboxylic acid is a common and efficient method.

Reaction Mechanism:

This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and the carbonyl group is reformed.

-

Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst.

Spectroscopic Data for Cyclohexanecarboxylic Acid

| Technique | Key Signals | Reference |

| ¹³C NMR | ~182 ppm (C=O), ~43 ppm (CH-COOH), ~29 ppm, ~26 ppm, ~25 ppm (cyclohexyl CH₂) | [15][16][17] |

| ¹H NMR | ~12 ppm (br s, 1H, COOH), ~2.3 ppm (m, 1H, CH-COOH), 1.2-2.0 ppm (m, 10H, cyclohexyl CH₂) | [18] |

| IR (cm⁻¹) | ~2500-3300 (broad O-H stretch), ~1700 (C=O stretch), ~2850-2950 (C-H stretch) | [19][20][21] |

| Mass Spec (EI) | m/z 128 (M+), 111, 83 | [22][23][24] |

Conclusion

The synthesis of this compound can be achieved through several effective methods, each with its own advantages and considerations. The catalytic hydrogenation of benzoic acid is a robust industrial process, while the Diels-Alder and Grignard reaction routes offer valuable alternatives, particularly in a laboratory setting for constructing the cyclohexyl ring system. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific functional groups that need to be tolerated. The subsequent Fischer esterification provides a straightforward method for obtaining various this compound esters. This guide provides the foundational knowledge for researchers and professionals to select and implement the most appropriate synthetic strategy for their specific needs.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen spillover - Wikipedia [en.wikipedia.org]

- 4. Hydrogen Spillover Mechanism at the Metal-Metal Interface in Electrocatalytic Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrogen Spillover Mechanism at the Metal–Metal Interface in Electrocatalytic Hydrogenation - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. Cyclohexanecarboxylic acid(98-89-5) 13C NMR spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. hmdb.ca [hmdb.ca]

- 18. myneni.princeton.edu [myneni.princeton.edu]

- 19. Cyclohexanecarboxylic acid(98-89-5) IR Spectrum [chemicalbook.com]

- 20. homework.study.com [homework.study.com]

- 21. Solved Analyze the IR spectrum of cyclohexane carboxylic | Chegg.com [chegg.com]

- 22. researchgate.net [researchgate.net]

- 23. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Cyclohexanecarboxylic acid [webbook.nist.gov]

Structural Elucidation of Methyl Cyclohexanecarboxylate: A Technical Guide

Introduction

Methyl cyclohexanecarboxylate (C₈H₁₄O₂) is a saturated monocyclic ester with a molecular weight of 142.20 g/mol .[1] It serves as a key intermediate in various chemical syntheses and is a valuable model compound for spectroscopic analysis in academic and industrial research. Accurate structural elucidation is paramount for confirming its identity, assessing purity, and understanding its chemical behavior. This technical guide provides an in-depth overview of the analytical methodologies used to characterize methyl this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comprehensive data interpretation, and visual workflows to aid in the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within methyl this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The spectrum of methyl this compound in CDCl₃ shows signals corresponding to the methoxy (B1213986) group and the various protons on the cyclohexane (B81311) ring.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for Methyl this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| O-CH₃ | 3.66 | Singlet | 3H |

| H1 (Cyclohexane) | 2.30 | Multiplet | 1H |

| H2, H6 (Cyclohexane, axial) | 1.90 | Multiplet | 2H |

| H2, H6 (Cyclohexane, equatorial) | 1.75 | Multiplet | 2H |

| H3, H5 (Cyclohexane, equatorial) | 1.64 | Multiplet | 2H |

| H4 (Cyclohexane, axial) | 1.44 | Multiplet | 1H |

| H3, H5, H4 (Cyclohexane, axial/equatorial) | 1.24 - 1.27 | Multiplet | 3H |

Data sourced from a 400 MHz spectrum in CDCl₃.[2]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Due to the symmetry of the cyclohexane ring, fewer than eight signals are observed.

Table 2: ¹³C NMR Chemical Shift Data for Methyl this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester Carbonyl) | 176.5 |

| O-CH₃ (Ester Methyl) | 51.3 |

| C1 (Cyclohexane) | 43.1 |

| C2, C6 (Cyclohexane) | 29.1 |

| C3, C5 (Cyclohexane) | 25.7 |

| C4 (Cyclohexane) | 25.4 |

Data referenced against CDCl₃.[3][4]

Experimental Protocol: NMR Spectroscopy

The acquisition of high-quality NMR spectra is crucial for accurate structural analysis.

Sample Preparation:

-

Weighing: Accurately weigh 5-20 mg of methyl this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[5]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (B151607) (CDCl₃) is a common choice for this compound.[3][5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring it to the NMR tube.[5][6]

-

Transfer & Filtration: To remove any particulate matter, filter the solution through a pipette plugged with cotton wool directly into a high-quality 5 mm NMR tube.[6][7] The final volume in the tube should be about 0.6 mL, corresponding to a height of 4-5 cm.[5][7]

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.[5]

Instrument Setup and Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[3]

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming (either automatically or manually) to optimize the magnetic field homogeneity, which is essential for sharp spectral lines.[3][5]

-

Tuning and Matching: Tune and match the probe to the appropriate frequency (¹H or ¹³C) to ensure efficient signal detection.[3][5]

-

Acquisition Parameters (¹³C NMR):

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used.[3]

-

Spectral Width: Set a spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).[3]

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between scans.[3]

-

-

Data Processing: After acquisition, the raw data (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8]

IR Spectroscopic Data

The IR spectrum of methyl this compound is characterized by strong absorptions from the ester functional group and vibrations from the saturated cyclohexane ring.

Table 3: Key IR Absorption Bands for Methyl this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2935, 2860 | C-H (sp³) Stretch | Strong |

| 1735 | C=O (Ester) Stretch | Very Strong |

| 1450 | CH₂ Scissoring | Medium |

| 1250-1150 | C-O Stretch (acyl-oxygen) | Strong |

| 1100-1000 | C-O Stretch (alkyl-oxygen) | Strong |

Data is characteristic for liquid film or ATR analysis.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a convenient method for analyzing liquid samples with minimal preparation.

-

Instrument Setup: Select the appropriate spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[9]

-

Background Spectrum: Before analyzing the sample, acquire a background spectrum. For a neat liquid, this is done with the clean, empty ATR crystal.[10] This step is crucial to subtract the absorbance from ambient air (CO₂ and water vapor).

-

Sample Application: Place one or two drops of methyl this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[8][10]

-

Data Acquisition: Acquire the sample spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.[9]

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum. The resulting transmittance or absorbance spectrum should be baseline-corrected and peaks labeled.[8]

-

Cleaning: After analysis, thoroughly clean the ATR crystal by wiping it with a soft, lint-free cloth soaked in a suitable solvent like isopropanol (B130326) or ethanol.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure and identity. For a volatile compound like methyl this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.

Mass Spectrometric Data

In electron ionization (EI) mode, methyl this compound fragments in a characteristic pattern.

Table 4: Key Mass-to-Charge Ratios (m/z) for Methyl this compound

| m/z | Proposed Fragment Ion | Relative Intensity |

|---|---|---|

| 142 | [M]⁺ (Molecular Ion) | 37.4% |

| 113 | [M - C₂H₅]⁺ | 20.6% |

| 111 | [M - OCH₃]⁺ | 19.3% |

| 87 | [C₄H₇O₂]⁺ | 91.6% |

| 83 | [C₆H₁₁]⁺ | 87.1% |

| 55 | [C₄H₇]⁺ (Base Peak) | 100.0% |

Data obtained from Electron Ionization (EI) at 70 eV.[2][11]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of methyl this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

If necessary, perform serial dilutions to achieve a final concentration suitable for the instrument's sensitivity (e.g., in the µg/mL to ng/mL range).

Instrumental Parameters:

-

Gas Chromatograph (GC) Setup:

-

Column: Use a standard non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[11][12]

-

Injection Mode: Split injection (e.g., 50:1 ratio) is suitable for a concentrated sample to avoid column overloading.[11]

-

Oven Temperature Program: An initial temperature of 60-70 °C, held for 2 minutes, followed by a ramp of 10-15 °C/min up to 280 °C, and held for 5 minutes.[11][12]

-

-

Mass Spectrometer (MS) Setup:

Data Integration and Visualization

The structural elucidation of a compound is a logical workflow where data from multiple analytical techniques are integrated to provide a conclusive identification. This process and the underlying molecular fragmentation can be visualized.

Caption: Workflow for the structural elucidation of methyl this compound.

Caption: Proposed mass spectrometry fragmentation pathway for methyl this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation of methyl this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework, identifying the distinct protons and carbons of the methyl ester and the cyclohexane ring.[2][3] IR spectroscopy validates the presence of key functional groups, notably the strong carbonyl (C=O) stretch of the ester at ~1735 cm⁻¹.[8] Finally, mass spectrometry confirms the molecular weight of 142 g/mol and reveals a characteristic fragmentation pattern, including the base peak at m/z 55, which corresponds to the loss of the ester group and subsequent rearrangement.[2][11] The congruence of data from these orthogonal analytical techniques allows for the confident structural assignment of methyl this compound, a fundamental requirement for its use in research and development.

References

- 1. Cyclohexanecarboxylic acid, methyl ester [webbook.nist.gov]

- 2. Methyl this compound(4630-82-4) 1H NMR spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyl this compound(4630-82-4) 13C NMR spectrum [chemicalbook.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cyclohexanecarboxylate: CAS Numbers, Chemical Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclohexanecarboxylate and its parent acid, cyclohexanecarboxylic acid, as well as its common methyl and ethyl esters. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the chemical properties, synthesis, and biological relevance of these compounds. The guide includes structured data tables for easy comparison of quantitative properties, detailed experimental protocols for key synthetic methods, and a visualization of a relevant biological pathway.

Core Concepts and Chemical Identity

This compound refers to the anion, esters, or salts of cyclohexanecarboxylic acid. The core structure consists of a cyclohexane (B81311) ring bonded to a carboxyl group. This fundamental scaffold is a common motif in various natural products and synthetic molecules, making it a valuable building block in medicinal chemistry and materials science.

CAS Numbers and Nomenclature

The Chemical Abstracts Service (CAS) registry number is a unique identifier for chemical substances. The table below lists the CAS numbers for cyclohexanecarboxylic acid and its methyl and ethyl esters.

| Compound Name | Synonyms | CAS Number |

| Cyclohexanecarboxylic acid | Hexahydrobenzoic acid, Carboxycyclohexane | 98-89-5 |

| Methyl this compound | Methyl hexahydrobenzoate | 4630-82-4 |

| Ethyl this compound | Ethyl hexahydrobenzoate | 3289-28-9 |

| This compound (anion) | - | 3198-23-0 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound derivatives is crucial for their application in research and development. The following tables summarize key quantitative data for cyclohexanecarboxylic acid and its methyl and ethyl esters.

General and Physical Properties

| Property | Cyclohexanecarboxylic Acid | Methyl this compound | Ethyl this compound |

| Molecular Formula | C₇H₁₂O₂[1] | C₈H₁₄O₂[2][3] | C₉H₁₆O₂[4] |

| Molar Mass | 128.17 g/mol [1] | 142.20 g/mol [3] | 156.22 g/mol [5] |

| Appearance | White solid or colorless oil[1] | Clear, colorless to light yellow liquid[2][6] | Colorless liquid[7] |

| Odor | Cheese-like[8] | Cheese-like, fruity[6] | Cheese, fruity, and winey[4] |

| Density | 1.033 g/mL at 25 °C[8] | 0.995 g/mL at 25 °C[6][9] | 0.972 g/cm³[5] |

| Melting Point | 30-31 °C[1] | Not applicable | 120 °C[10] |

| Boiling Point | 232-233 °C[8] | 183 °C[6][9] | 197.1 °C at 760 mmHg[5] |

| Flash Point | - | 60 °C (closed cup)[9] | 68.5 °C[5] |

| Refractive Index | n20/D 1.461[8] | n20/D 1.443[6][9] | n20/D 1.451[5] |

| Solubility | Moderately soluble in water; soluble in organic solvents[11] | Insoluble in water; soluble in organic solvents[2] | Insoluble in water[12] |

Spectroscopic Data

| Spectroscopy | Cyclohexanecarboxylic Acid | Methyl this compound | Ethyl this compound |

| ¹H NMR | (CDCl₃, ppm): 1.20-2.00 (m, 10H), 2.35 (tt, 1H), 12.0 (br s, 1H) | (CDCl₃, ppm): 1.20-1.95 (m, 10H), 2.29 (tt, J=11.4, 3.6 Hz, 1H), 3.67 (s, 3H)[2] | (CDCl₃, ppm): 1.15-1.95 (m, 10H), 2.25 (m, 1H), 4.12 (q, 2H), 1.25 (t, 3H) |

| ¹³C NMR | (CDCl₃, ppm): 25.4, 25.7, 29.0, 43.1, 182.7 | (CDCl₃, ppm): 25.5, 25.8, 29.1, 43.3, 51.4, 176.8[2] | (CDCl₃, ppm): 14.3, 25.6, 25.9, 29.1, 43.4, 60.1, 176.2 |

| IR (cm⁻¹) | 2930, 2860 (C-H), 1705 (C=O), 1450, 1290, 940 (O-H) | 2930, 2855 (C-H), 1735 (C=O), 1450, 1200, 1170 (C-O)[2] | 2935, 2860 (C-H), 1730 (C=O), 1450, 1180 (C-O) |

| Mass Spec (EI) | Major fragments (m/z): 128 (M+), 111, 83, 55[11] | Major fragments (m/z): 142 (M+), 111, 83, 59, 55 | Major fragments (m/z): 156 (M+), 111, 83, 73, 55 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of cyclohexanecarboxylic acid and its methyl and ethyl esters. These protocols are adapted from established and reliable procedures.

Synthesis of Cyclohexanecarboxylic Acid via Hydrogenation of Benzoic Acid

This method involves the catalytic hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid.[13]

Materials:

-

Benzoic acid

-

Rhodium on alumina (B75360) catalyst (or other suitable hydrogenation catalyst)

-

Methanol (B129727) (or other suitable solvent)

-

Hydrogen gas

-

High-pressure autoclave reactor

Procedure:

-

In a high-pressure autoclave, dissolve benzoic acid in methanol.

-

Add the rhodium on alumina catalyst to the solution.

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).[14]

-

Heat the reaction mixture to the desired temperature (e.g., 100-180 °C) with vigorous stirring.[14]

-

Maintain the reaction conditions for a sufficient time to ensure complete conversion (typically several hours). Monitor the reaction progress by analyzing aliquots using techniques like TLC or GC.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield crude cyclohexanecarboxylic acid.

-

The crude product can be purified by recrystallization or distillation.

Synthesis of Methyl this compound via Fischer Esterification

This protocol details the acid-catalyzed esterification of cyclohexanecarboxylic acid with methanol.[2]

Materials:

-

Cyclohexanecarboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanecarboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).[2]

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).[2]

-

Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The reaction can be monitored by TLC.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.[2]

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl this compound.

-

The product can be further purified by distillation under reduced pressure.

Synthesis of Ethyl this compound

The synthesis of ethyl this compound follows a similar Fischer esterification protocol as described for the methyl ester, with ethanol (B145695) being used in place of methanol.

Materials:

-

Cyclohexanecarboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

In a flask, mix cyclohexanecarboxylic acid, anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.[15]

-

Stir the mixture at a specified temperature (e.g., 76 °C) for several hours.[15]

-

After cooling, filter the reaction mixture.

-

Evaporate the excess ethanol under reduced pressure.

-

Dilute the resulting oil with diethyl ether and wash with deionized water.[15]

-

Separate the ether layer and dry it over anhydrous magnesium sulfate.[15]

-

Remove the ether by evaporation to yield ethyl this compound.[15]

Biological Significance and Signaling Pathways

This compound and its derivatives are not only important synthetic intermediates but are also involved in biological processes. For instance, a novel anaerobic degradation pathway for cyclohexane carboxylic acid has been identified in the bacterium Geobacter metallireducens.

Anaerobic Degradation Pathway of Cyclohexane Carboxylic Acid

The diagram below illustrates the enzymatic steps involved in the anaerobic degradation of cyclohexane carboxylic acid in Geobacter metallireducens. This pathway involves the activation of the acid to its coenzyme A (CoA) ester, followed by a series of dehydrogenation reactions.

This pathway highlights the biological conversion of a saturated carbocyclic acid into intermediates that can enter central metabolic pathways, demonstrating the metabolic versatility of microorganisms.

Applications in Drug Development

Cyclohexanecarboxylic acid derivatives are valuable scaffolds in drug discovery and development. Their rigid, three-dimensional structure can provide a desirable conformational constraint for binding to biological targets. They have been incorporated into a variety of therapeutic agents, including analgesics, anti-inflammatory agents, and protease inhibitors.[16] The synthesis of derivatives, such as amides from this compound esters, is a common strategy to generate compound libraries for screening and lead optimization.

Conclusion

This technical guide has provided a detailed overview of the CAS numbers, chemical properties, and synthetic methodologies for cyclohexanecarboxylic acid and its methyl and ethyl esters. The structured presentation of quantitative data, along with detailed experimental protocols, serves as a valuable resource for laboratory work. Furthermore, the visualization of a relevant biological degradation pathway underscores the importance of these compounds beyond their role as synthetic intermediates. The versatility of the this compound scaffold ensures its continued relevance in chemical research and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. H-Ester [sites.science.oregonstate.edu]

- 7. asianpubs.org [asianpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. US6740765B1 - Method for preparing cyclohexane carboxylic acids - Google Patents [patents.google.com]

- 10. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cyclohexanecarboxylic acid [webbook.nist.gov]

- 12. Cyclohexanecarboxylic acid [webbook.nist.gov]

- 13. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 14. Cyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 15. Cyclohexanecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 16. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

The Biological Frontier of Cyclohexanecarboxylates: A Technical Guide to Their Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanecarboxylate and its diverse analogs represent a promising class of small molecules with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of their multifaceted pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and metabolic regulatory properties. This document serves as a comprehensive resource, detailing the molecular mechanisms of action, summarizing key quantitative data, and providing meticulous experimental protocols for the evaluation of these compounds. Particular emphasis is placed on their inhibitory effects on Diacylglycerol O-acyltransferase 1 (DGAT1) and the modulation of the NF-κB signaling pathway. The guide is structured to facilitate further research and development in this burgeoning area of medicinal chemistry.

Introduction

The cyclohexane (B81311) ring is a prevalent scaffold in numerous biologically active compounds, offering a unique combination of structural rigidity and conformational flexibility. When functionalized with a carboxylate group, the resulting this compound core and its analogs exhibit a remarkable range of biological activities. These compounds have garnered significant attention in drug discovery for their potential therapeutic applications, spanning from infectious diseases and oncology to inflammatory disorders and metabolic syndromes. This guide aims to consolidate the current understanding of the biological activities of this compound derivatives, providing a foundational resource for researchers in the field.

Key Biological Activities and Quantitative Data

The biological activities of this compound analogs are diverse, with significant findings in several key therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Cyclohexanecarboxamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) | A549 (Lung Carcinoma) | Not Specified (Significant Cytotoxicity) | [1] |

| MCF7-MDR (Breast Adenocarcinoma) | Not Specified (Significant Cytotoxicity) | [1] | |

| HT1080 (Fibrosarcoma) | Not Specified (Significant Cytotoxicity) | [1] | |

| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarbothiamide (3c) | A549 (Lung Carcinoma) | Not Specified (Significant Cytotoxicity) | [1] |

| MCF7-MDR (Breast Adenocarcinoma) | Not Specified (Significant Cytotoxicity) | [1] | |

| HT1080 (Fibrosarcoma) | Not Specified (Significant Cytotoxicity) | [1] | |

| 1-(N-phenyl-2-(piperidin-1-yl)acetamido)cyclohexane-1-carboxamide (5i) | MCF-7 (Breast Adenocarcinoma) | 3.25 | [2] |

| Doxorubicin (Reference) | MCF-7 (Breast Adenocarcinoma) | 6.77 | [2] |

Table 2: Antimicrobial Activity of this compound Analogs

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Amidrazone Derivative 2c | Staphylococcus aureus | 64 | [3] |

| Mycobacterium smegmatis | 64 | [3] | |

| Amidrazone Derivative 2b | Yersinia enterocolitica | 64 | [3] |

| Amidrazone Derivative 2a | Mycobacterium smegmatis | 64 | [3] |

Table 3: DGAT1 Inhibitory Activity of Cyclohexanecarboxylic Acid Analogs

| Compound | Target | IC50 (nM) | Reference |

| 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid (6) | DGAT1 | 57 | [4] |

| 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid derivative (9e) | DGAT1 | 14.8 | [4] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through their interaction with specific cellular signaling pathways. This section details the known mechanisms of action, visualized through Graphviz diagrams.

Inhibition of the NF-κB Signaling Pathway (Anti-inflammatory Activity)